molecular formula C11H7FN4 B8461997 3-Fluoro-5-(pyrimidin-5-ylamino)benzonitrile

3-Fluoro-5-(pyrimidin-5-ylamino)benzonitrile

Cat. No.: B8461997
M. Wt: 214.20 g/mol
InChI Key: OENFQIJPMBWSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-(pyrimidin-5-ylamino)benzonitrile is a useful research compound. Its molecular formula is C11H7FN4 and its molecular weight is 214.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7FN4

Molecular Weight

214.20 g/mol

IUPAC Name

3-fluoro-5-(pyrimidin-5-ylamino)benzonitrile

InChI

InChI=1S/C11H7FN4/c12-9-1-8(4-13)2-10(3-9)16-11-5-14-7-15-6-11/h1-3,5-7,16H

InChI Key

OENFQIJPMBWSMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1NC2=CN=CN=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-5-fluorobenzonitrile (1.0 g, 5.0 mmol, 1.0 eq), 5-aminopyrimidine (571 mg, 6.00 mmol, 1.20 eq), Cs2CO3 (2.28 g, 7.00 mmol, 1.40 eq), Pd2(dba)3 (230 mg, 0.400 mmol, 0.0800 eq), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (347 mg, 0.600 mmol, 0.120 eq) and dioxane (12.5 mL) were added to a microwave vial. The vial was purged with argon, capped and heated at 100° C. for 18 h. After cooling the reaction was filtered over a plug of celite and the plug was washed with 5% MeOH/CH2Cl2. The solvents were removed in vacuo and the crude mixture was purified by flash chromatography on silica gel afforded 1.3 g (65%) of the title compound as an orange solid: 1H NMR (400 MHz, CDCl3) δ 9.06 (s, 1H), 8.80 (s, 2H), 8.67 (s, 1H), 7.32-7.30 (m, 1H), 7.28-7.24 (m, 1H), 7.21 (dt, J=11.3, 2.2 Hz, 1H); [M+1]+: 215.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
571 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
347 mg
Type
catalyst
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Yield
65%

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